Abiraterone Decanoate
Description
Context of Androgen Axis Inhibition in Research
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. nih.gov This has made the androgen axis a primary target for therapeutic intervention in oncology research. nih.govnih.gov The main goal of androgen deprivation therapy (ADT) is to reduce testosterone (B1683101) levels to castrate levels, which provides disease control in metastatic prostate cancer. nih.gov However, resistance to initial treatments often develops, leading to castration-resistant prostate cancer (CRPC). nih.gov This resistance is frequently still driven by the androgen axis through various mechanisms, including AR overexpression and mutations. nih.gov
Rationale for Prodrug Development in Oncology Research
Prodrugs are inactive compounds that are converted into their pharmacologically active forms within the body. nih.govnumberanalytics.com This approach has become a well-established strategy in drug discovery and development to overcome various challenges associated with a drug molecule's properties. nih.govallucent.com In oncology, the development of prodrugs is driven by the need to enhance the therapeutic index of anticancer agents by improving their efficacy and reducing systemic toxicity. nih.govnumberanalytics.com
Key rationales for developing prodrugs in cancer research include:
Improved Bioavailability: Many potent anti-cancer drugs have poor solubility or absorption, limiting their effectiveness when administered orally. allucent.com Prodrugs can be designed with modified physicochemical properties to enhance their absorption and bioavailability. allucent.com
Selective Targeting: Prodrugs can be engineered to be activated by specific enzymes or conditions prevalent in the tumor microenvironment, thereby concentrating the active drug at the tumor site and minimizing damage to healthy tissues. nih.govfrontiersin.org
Enhanced Stability and Controlled Release: Prodrugs can protect the active drug from rapid metabolism and elimination, allowing for a more sustained and controlled release. allucent.com This can lead to more consistent therapeutic concentrations and potentially reduce the frequency of administration.
The development of abiraterone (B193195) decanoate (B1226879) is a prime example of this strategy, aiming to improve upon the characteristics of its parent drug, abiraterone. ascopubs.org
Overview of Abiraterone Decanoate as a Research Compound
This compound (also known as PRL-02) is a novel, long-acting intramuscular depot prodrug of abiraterone. asco.orgascopubs.org It is currently under investigation in clinical trials for patients with advanced prostate cancer. asco.orgnih.govdrugbank.com The core concept behind its development is to provide a controlled and sustained release of abiraterone following intramuscular injection. medchemexpress.com
Research into this compound aims to address some of the limitations associated with the oral administration of its predecessor, abiraterone acetate (B1210297). ascopubs.org Daily oral dosing of abiraterone acetate can lead to high peak and low trough plasma concentrations, which may be associated with safety issues and suboptimal efficacy, respectively. ascopubs.orgasco.org In contrast, a long-acting injectable formulation like this compound has the potential to maintain more stable and consistent plasma concentrations of the active drug. cardiff.ac.uk
Preclinical studies in animal models have been a cornerstone of this compound research. These studies have explored its pharmacokinetics, pharmacodynamics, and efficacy in suppressing androgen levels. ascopubs.orgasco.org For instance, research in castrated monkeys demonstrated that a single intramuscular injection of this compound led to sustained testosterone suppression for an extended period. ascopubs.org Similarly, studies in intact male rats have compared the tissue distribution and activity of this compound to oral abiraterone acetate, providing valuable insights into its pharmacological profile. asco.org These preclinical findings have provided the foundational data to support the ongoing clinical evaluation of this compound as a potential new therapeutic option. ascopubs.orgasco.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2486052-18-8 |
|---|---|
Molecular Formula |
C34H49NO2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |
InChI |
InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |
InChI Key |
XPCSGTPPHYORKJ-YHXMLEJGSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Prodrug Design and Characterization
Esterification Strategies for Prolonged Release
Abiraterone (B193195) decanoate (B1226879) is a lipophilic ester form of abiraterone. google.com The core strategy behind its design is the esterification of the hydroxyl group of abiraterone with decanoic acid. This chemical modification significantly increases the lipophilicity of the molecule, making it suitable for formulation as an oil-based suspension for intramuscular (IM) injection. google.com
This approach is a well-established strategy for creating long-acting injectable (LAI) or depot formulations. Once injected into the muscle, the oily vehicle forms a localized depot from which the highly lipophilic abiraterone decanoate is slowly released into the systemic circulation. In the bloodstream, esterase enzymes gradually hydrolyze the decanoate ester, releasing the active parent drug, abiraterone. google.comglpbio.commedchemexpress.com This slow release and subsequent conversion process are what grant this compound its prolonged therapeutic effect, allowing for less frequent administration compared to daily oral drugs. ascopubs.org
Design Principles for Sustained Androgen Suppression
The primary design principle of this compound is to achieve long-acting and consistent inhibition of the CYP17 enzyme, which is crucial for androgen biosynthesis. glpbio.commedchemexpress.com The oral formulation of abiraterone acetate (B1210297) can lead to high peak and low trough plasma concentrations. ascopubs.orgresearchgate.net These fluctuations may be linked to safety issues at the peaks and potentially inadequate enzyme inhibition at the troughs. ascopubs.orgresearchgate.net
By creating a depot injection, this compound is intended to provide a controlled release of abiraterone, thereby maintaining plasma concentrations within a therapeutic window for an extended period. glpbio.commedchemexpress.comascopubs.org This sustained presence of abiraterone ensures continuous suppression of androgen production, a key therapeutic goal in androgen-sensitive conditions. researchgate.nettechscience.com The development of this compound as a long-acting IM formulation, also known as PRL-02, aims to provide a more convenient and potentially safer alternative to daily oral dosing. ascopubs.orgresearchgate.net
Comparative Analysis with Abiraterone Acetate in Preclinical Models
Preclinical studies in animal models have been crucial in characterizing the profile of this compound and comparing its performance against the established oral prodrug, abiraterone acetate.
Extended Release Characteristics
As a long-acting intramuscular depot, this compound (PRL-02) is designed for controlled release. ascopubs.org Studies in castrated cynomolgus monkeys demonstrated that a single intramuscular injection of this compound resulted in sustained testosterone (B1683101) suppression for up to 14 weeks, which was the final timepoint tested in the study. medchemexpress.comascopubs.org This highlights the extended-release and long-acting nature of the decanoate formulation.
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic (PK) studies have revealed significant differences between intramuscular this compound and oral abiraterone acetate.
In a study using castrated cynomolgus monkeys, a single IM injection of this compound led to abiraterone plasma concentrations (Cmax, AUC, Cmin) that were much lower than those associated with steady-state clinical levels from oral abiraterone acetate. ascopubs.org Despite these lower plasma exposures, the pharmacodynamic effect was profound. ascopubs.orgresearchgate.net
Similarly, in a study with intact male rats, the plasma exposure to abiraterone on day 14 was notably lower from a single IM dose of this compound (PRL-02) compared to daily oral dosing with abiraterone acetate. asco.org
| Parameter | This compound (IM, Single Dose) | Abiraterone Acetate (Oral, Daily) | Animal Model | Finding |
| Plasma Abiraterone Exposure | Much lower Cmax, AUC, and Cmin | Higher, associated with clinical steady-state | Cynomolgus Monkey | Lower systemic exposure from the depot injection. ascopubs.org |
| Plasma Abiraterone Exposure (Day 14) | 1.15 – 1.37 ng/mL | 5.6 - 210 ng/mL | Rat | Significantly lower plasma concentration compared to daily oral administration. asco.org |
This table presents a summary of comparative pharmacokinetic findings from preclinical studies.
Pharmacodynamic Effects in Animal Models
Despite lower systemic exposure, this compound demonstrated potent and sustained pharmacodynamic effects.
In castrated cynomolgus monkeys, a single dose of IM this compound was highly effective, reducing plasma testosterone to sub-castrate levels with a maximum decrease of 99.7% from the castrate baseline. ascopubs.org This level of suppression was comparable to or greater than that achieved with a single oral dose of abiraterone acetate, which showed a 98.6% maximum decrease. ascopubs.org
In intact male rats, a single IM dose of this compound (PRL-02) was as effective as 14 days of daily oral abiraterone acetate in blocking testicular CYP17 hydroxylase activity, with inhibition appearing irreversible for both compounds. asco.org This single injection produced a durable and significant reduction in both plasma and testicular testosterone. asco.org
| Parameter | This compound (IM, Single Dose) | Abiraterone Acetate (Oral, Single/Daily Dose) | Animal Model | Finding |
| Testosterone (T) Suppression | 99.7% maximum decrease from castrate baseline | 98.6% maximum decrease from castrate baseline | Cynomolgus Monkey | Suppressed testosterone to the same or greater extent. ascopubs.org |
| Plasma T Reduction (Day 7) | 81% reduction vs. vehicle | N/A | Rat | Demonstrates rapid and significant androgen suppression. asco.org |
| Plasma T Reduction (Day 14) | 75% reduction vs. vehicle | 98% reduction vs. vehicle (after 14 daily doses) | Rat | Shows sustained suppression, comparable in effect to continuous daily dosing of the acetate form. asco.org |
| Testicular T Reduction (Day 14) | 80% reduction vs. vehicle | N/A | Rat | Indicates potent local activity in androgen-producing tissue. asco.org |
| Testicular CYP17 Activity (Day 14) | No measurable activity | No measurable activity | Rat | As effective as daily oral dosing in irreversible enzyme inhibition. asco.org |
This table summarizes the comparative pharmacodynamic effects observed in preclinical animal models.
Molecular and Cellular Mechanisms of Action
Cytochrome P450 17A1 (CYP17A1) Inhibition Research
CYP17A1 is a crucial enzyme in the steroidogenesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. nih.govnih.govnih.gov Abiraterone (B193195), the active metabolite of abiraterone decanoate (B1226879), is designed to specifically target and inhibit this enzyme. nih.govresearchgate.net
Dual Inhibition of 17α-Hydroxylase and 17,20-Lyase Activities
Abiraterone acts as a potent and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1. nih.govnih.gov The 17α-hydroxylase activity is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. nih.gov The subsequent 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), which are precursors to testosterone (B1683101). nih.gov By inhibiting both of these enzymatic steps, abiraterone effectively halts the production of androgens from all sources, including the testes, adrenal glands, and within the tumor microenvironment itself. nih.govnih.govnih.gov
Research has shown that abiraterone binds tightly to the active site of the wild-type CYP17A1 enzyme. urotoday.comdoaj.org This binding prevents the substrate from accessing the catalytic center, thereby blocking the enzymatic reactions. The dual inhibition is critical for its therapeutic effect, as it ensures a comprehensive blockade of the androgen synthesis pathway.
Preferential CYP17 Lyase Inhibition Dynamics
While abiraterone inhibits both activities of CYP17A1, some studies suggest a degree of selectivity. The development of novel CYP17A1 inhibitors has explored the potential for more selective inhibition of the C17,20-lyase activity. nih.govresearchgate.net This approach aims to reduce the impact on cortisol synthesis, which is dependent on the 17α-hydroxylase activity, potentially mitigating some of the side effects associated with broader CYP17A1 inhibition. nih.gov
A study involving a novel V366M mutation in CYP17A1, which preferentially impaired 17,20-lyase activity, provided insights into the dual activities of the enzyme and the binding of abiraterone. urotoday.comdoaj.orgresearchgate.net This research highlighted that abiraterone could not effectively bind to and inhibit the 17α-hydroxylase activity of this specific mutant, suggesting that the conformation of the active site influences inhibitor binding and selectivity. urotoday.comdoaj.orgresearchgate.net
Impact on Androgen Biosynthesis Pathways
The primary consequence of CYP17A1 inhibition by abiraterone is a profound disruption of the androgen biosynthesis pathway, leading to a significant reduction in the levels of key androgens.
Testosterone Suppression Mechanisms
Abiraterone decanoate, through its active metabolite abiraterone, effectively suppresses serum testosterone levels. nih.govnih.gov In both castrate and non-castrate individuals, treatment with abiraterone leads to a rapid and significant decline in circulating testosterone. nih.gov Studies have demonstrated that abiraterone can lower testosterone concentrations in both blood and bone marrow aspirates to picogram-per-milliliter levels. nih.govnih.gov This suppression is sustained, highlighting the irreversible nature of the enzyme inhibition. nih.gov
The mechanism of testosterone suppression is a direct result of blocking the production of its precursors, DHEA and androstenedione. nih.govnih.gov By inhibiting the 17,20-lyase activity of CYP17A1, abiraterone prevents the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into these essential androgen precursors. nih.gov This leads to a state of profound androgen deprivation, which is the cornerstone of its anticancer activity in hormone-sensitive prostate cancer.
A retrospective study has even suggested that abiraterone acetate (B1210297) alone can effectively suppress testosterone synthesis, questioning the necessity of continuous androgen deprivation therapy in all cases. asco.orgurotoday.com
Precursor Steroid Modulation
The inhibition of CYP17A1 by abiraterone leads to a significant alteration in the steroid profile beyond just testosterone. Due to the blockade of 17α-hydroxylase and 17,20-lyase, there is an accumulation of steroids upstream of these enzymatic steps. This results in a feedback loop involving the pituitary gland. The decrease in cortisol production, a consequence of 17α-hydroxylase inhibition, leads to a compensatory increase in adrenocorticotropic hormone (ACTH) levels. nih.govnih.govresearchgate.net
This elevated ACTH stimulates the adrenal glands to produce more steroid precursors, leading to an increase in mineralocorticoids such as corticosterone (B1669441) and deoxycorticosterone. nih.govresearchgate.net This accumulation of mineralocorticoids is responsible for some of the characteristic side effects of abiraterone therapy. nih.gov
Furthermore, research has indicated that under abiraterone treatment, there can be a significant increase in 3α,5α-17-hydroxypregnanolone, a steroid that can be shunted into the "backdoor" pathway of androgen synthesis, potentially leading to the production of 5α-dihydrotestosterone (DHT). nih.gov However, the addition of a glucocorticoid like dexamethasone (B1670325) can suppress ACTH and consequently reduce the levels of these precursor steroids. nih.gov
Effects on Steroid Receptor Signaling Beyond Androgen Receptor
While the primary target of abiraterone is the androgen receptor (AR) signaling pathway through the depletion of its ligands, emerging evidence suggests that abiraterone and its metabolites may have broader effects on steroid receptor signaling.
Research has described abiraterone as a "promiscuous" drug that can interact with multiple targets. nih.govresearchgate.net Besides its well-established inhibition of CYP17A1, abiraterone has been shown to act as an antagonist to the androgen receptor itself and to inhibit the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govresearchgate.netharvard.edu The inhibition of 3βHSD can further contribute to the reduction of active androgens.
Moreover, the profound alteration of the steroid milieu caused by abiraterone can have indirect effects on other steroid receptors. The significant increase in mineralocorticoids can lead to the activation of the mineralocorticoid receptor. nih.gov Additionally, resistance to abiraterone has been linked to mechanisms that can bypass the AR blockade, such as AR mutations that allow activation by precursor steroids or even by glucocorticoids. nih.govurotoday.comnih.gov
A metabolite of abiraterone, Δ4-abiraterone (D4A), has been shown to be converted into 5α- and 5β-reduced metabolites. harvard.edu The 5α-reduced metabolite, 5α-abiraterone, exhibits increased affinity for the androgen receptor and can stimulate androgen-responsive gene expression, potentially contributing to treatment resistance. harvard.edu
Glucocorticoid Receptor Pathway Interactions
The interaction of abiraterone with the glucocorticoid receptor pathway is primarily indirect, resulting from the inhibition of CYP17A1. This enzyme possesses two key activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the production of cortisol and androgens. nih.gov By blocking the 17α-hydroxylase activity of CYP17A1, abiraterone impedes the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives, which are necessary precursors for cortisol synthesis. nih.gov This leads to a state of decreased cortisol production. nih.gov
The reduction in circulating cortisol levels disrupts the negative feedback loop to the pituitary gland, resulting in a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH). nih.govnih.gov Elevated ACTH levels then stimulate the adrenal cortex, leading to an accumulation of steroid precursors upstream of the CYP17A1 enzymatic block. nih.gov This shunts the steroidogenesis pathway towards the production of mineralocorticoids, as the enzymes for mineralocorticoid synthesis remain uninhibited. nih.gov
To counteract the effects of this secondary mineralocorticoid excess and to suppress the ACTH drive, glucocorticoids such as prednisone (B1679067) are often co-administered with abiraterone. amegroups.org The exogenous glucocorticoid provides negative feedback to the pituitary, thereby reducing ACTH levels and mitigating the accumulation of mineralocorticoid precursors. urotoday.com
Furthermore, the glucocorticoid receptor (GR) itself has been implicated as a potential mechanism of resistance to antiandrogen therapies. amegroups.orgnih.gov Studies have shown that in some prostate cancer cells, the expression of GR can be upregulated following treatment with antiandrogen agents. nih.govaacrjournals.org This increased GR expression may allow the tumor cells to bypass the androgen receptor (AR) blockade and utilize glucocorticoids for survival and growth. amegroups.orgnih.gov Research has indicated that in abiraterone-resistant tumors, there can be an increased expression of GR, suggesting a switch in dependency from androgen receptor signaling to glucocorticoid receptor signaling. nih.govaacrjournals.org
Table 1: Impact of Abiraterone on Key Hormonal and Receptor Levels
| Parameter | Effect of Abiraterone Treatment | Reference |
| Cortisol | Significant decrease | nih.gov |
| Adrenocorticotropic Hormone (ACTH) | Significant increase (compensatory) | nih.govnih.gov |
| Mineralocorticoid Precursors | Increase | nih.gov |
| Glucocorticoid Receptor (GR) Expression | Can be upregulated in resistant tumors | nih.govaacrjournals.org |
Progesterone Pathway Modulation
The inhibition of CYP17A1 by abiraterone directly modulates the progesterone pathway. By blocking the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, abiraterone prevents the metabolism of progesterone into downstream androgens and corticosteroids. nih.gov A direct consequence of this enzymatic blockade is the accumulation of steroids upstream of CYP17A1, leading to a significant increase in serum progesterone levels. nih.gov
This elevation in progesterone is a consistent pharmacodynamic effect of abiraterone treatment. Research has demonstrated that progesterone levels can rise substantially in patients receiving abiraterone. nih.gov While the primary intent of abiraterone is to deplete androgens, the resulting high levels of progesterone may have unintended consequences.
Some studies have suggested that the increased progesterone concentrations could contribute to mechanisms of treatment resistance. In certain contexts, particularly in tumors with specific mutations in the androgen receptor (AR), progesterone has been shown to be capable of binding to and activating the mutant AR. For instance, the T878A mutation in the AR has been identified in some patients with resistance to abiraterone, and this mutant receptor can be promiscuously activated by progesterone. This suggests that the abiraterone-induced increase in progesterone could potentially fuel the growth of resistant cancer cells.
Therefore, the modulation of the progesterone pathway by abiraterone is a dual-edged sword. While it is an expected consequence of effective CYP17A1 inhibition, the resultant accumulation of progesterone may play a role in the eventual development of therapeutic resistance.
Table 2: Research Findings on Abiraterone's Modulation of the Progesterone Pathway
| Research Finding | Details | Reference |
| Progesterone Levels | Significantly increase following abiraterone administration due to CYP17A1 blockade. | nih.gov |
| Upstream Steroid Accumulation | Inhibition of CYP17A1 leads to a build-up of progesterone and other precursors. | nih.gov |
| Activation of Mutant Androgen Receptors | Elevated progesterone can activate certain mutant forms of the androgen receptor (e.g., T878A), potentially contributing to treatment resistance. | |
| Alternative Steroid Synthesis | Increased levels of progesterone and other intermediates may be shunted into alternative "backdoor" pathways for androgen synthesis in some resistant tumors. | nih.gov |
Preclinical Efficacy and Pharmacodynamics Research
In Vitro Studies in Cellular Models
The efficacy of abiraterone (B193195) has been evaluated across a spectrum of prostate cancer cell lines, representing both androgen-sensitive and androgen-insensitive states. nih.gov In androgen-sensitive cell lines, such as LNCaP, which express a functional androgen receptor (AR), abiraterone has demonstrated significant activity. nih.gov Studies have shown that abiraterone can inhibit the proliferation of these cells, highlighting its primary mechanism of androgen deprivation. nih.gov
Conversely, in androgen-insensitive or castration-resistant prostate cancer (CRPC) cell lines like PC-3 and DU-145, which are AR-negative, abiraterone has also shown effects, suggesting mechanisms of action independent of direct AR signaling inhibition. nih.govclinicsofoncology.org For instance, research has indicated that abiraterone can induce apoptosis in PC-3 cells at certain concentrations. nih.gov Some studies have even reported a paradoxical increase in cell proliferation in androgen-independent cells under specific conditions, pointing to the complex cellular responses to this compound. clinicsofoncology.org The 22Rv1 cell line, which expresses both full-length AR and splice variants like AR-V7, has also been used to investigate abiraterone's efficacy and resistance mechanisms. nih.govmdpi.com
Abiraterone's primary mechanism is the inhibition of CYP17A1, an enzyme crucial for the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment itself. nih.govnih.gov By blocking this enzyme, abiraterone effectively reduces the levels of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are the primary ligands that activate the androgen receptor. nih.gov This depletion of activating ligands leads to the downregulation of AR-mediated signaling pathways, which are critical for the growth and survival of prostate cancer cells. nih.govnih.gov
While abiraterone does not directly cause the degradation of the androgen receptor, its action on androgen synthesis indirectly leads to reduced AR transcriptional activity. nih.gov However, resistance can emerge through mechanisms such as the overexpression of AR or the expression of AR splice variants (like AR-V7) that can be constitutively active, even in a low-androgen environment. mdpi.com Research has also explored how certain compounds can differentially modulate AR activity on genes with different androgen response elements (AREs), suggesting that the context of DNA binding sites influences AR-regulated gene expression. nih.gov
Abiraterone has been shown to significantly impact cell proliferation and apoptosis in prostate cancer cells. In androgen-dependent LNCaP cells, abiraterone treatment has been demonstrated to inhibit cell proliferation and promote apoptosis. nih.gov This pro-apoptotic effect is linked to the induction of mitophagy, a process of selective mitochondrial degradation. nih.gov
In androgen-insensitive PC-3 cells, abiraterone has been observed to suppress factors involved in apoptosis and cell cycle pathways. researchgate.net Specifically, it can modulate the expression of genes such as survivin, p21, caspase-3, and Bax. researchgate.net However, some studies have indicated that at high concentrations, abiraterone can induce apoptosis in PC-3 cells. nih.gov Conversely, other research has suggested that abiraterone might, under certain circumstances, promote cell proliferation and glycolysis in androgen-independent prostate cancer cells through the activation of the Smad3 pathway. clinicsofoncology.org
| Cell Line | Androgen Sensitivity | Effect on Proliferation | Effect on Apoptosis | Associated Mechanisms | Reference |
|---|---|---|---|---|---|
| LNCaP | Sensitive | Inhibition | Promotion | Induction of mitophagy | nih.gov |
| PC-3 | Insensitive | Inhibition (at high concentrations) / Potential for promotion | Induction (at high concentrations) | Modulation of survivin, p21, caspase-3, Bax; Smad3 pathway activation | nih.govclinicsofoncology.orgresearchgate.net |
| DU-145 | Insensitive | Inhibition | Induction | Cell cycle arrest in G1 phase | nih.gov |
A significant finding in preclinical research is the ability of abiraterone to act as a radiosensitizer, enhancing the efficacy of radiation therapy. nih.gov Studies have shown that abiraterone exhibits a synergistic effect when combined with radiation, and importantly, this effect is observed in both androgen-sensitive and androgen-insensitive prostate cancer models. nih.gov This suggests that the radiosensitizing properties of abiraterone may extend beyond its primary mechanism of AR signaling inhibition. nih.gov
The underlying mechanisms for this radiosensitization involve the downregulation of key DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR). nih.gov Specifically, abiraterone treatment has been shown to reduce the levels of critical DNA repair proteins such as RAD51 and DNA-dependent protein kinase (DNA-PK). nih.gov By impairing the cancer cells' ability to repair radiation-induced DNA damage, abiraterone increases their sensitivity to the cytotoxic effects of radiation. nih.gov
| Mechanism | Effect of Abiraterone | Key Protein Targets | Reference |
|---|---|---|---|
| Non-Homologous End Joining (NHEJ) | Downregulation | DNA-PK | nih.gov |
| Homologous Recombination (HR) | Downregulation | RAD51 | nih.gov |
In Vivo Studies in Animal Models
In vivo studies evaluating abiraterone decanoate (B1226879), formulated as a long-acting intramuscular depot injection (PRL-02), have provided insights into its testosterone suppression kinetics. urotoday.com A phase 1/2a clinical study in patients with advanced prostate cancer, including those with metastatic castration-resistant prostate cancer (mCRPC), demonstrated potent and sustained testosterone suppression. urotoday.com Patients in this study were often on background gonadotropin-releasing hormone (GnRH) agonist or antagonist therapy, effectively creating a castrate state. urotoday.com
The study reported that at doses of 720mg and higher, a significant proportion of patients achieved a profound reduction in testosterone levels. urotoday.com This demonstrates the ability of abiraterone decanoate to further suppress androgen production beyond the levels achieved by medical castration alone. nih.gov
| Treatment | Patient Population | Key Finding on Testosterone Suppression | Reference |
|---|---|---|---|
| PRL-02 (this compound) | Advanced Prostate Cancer (including mCRPC) | At doses ≥720mg, 13 of 16 patients had a 90% reduction in testosterone, with 2 patients reaching levels ≤0.1 ng/dL. | urotoday.com |
Prostate-Specific Antigen (PSA) Response Analysis in Xenograft Models
Based on searches of publicly available scientific literature, specific preclinical data detailing the analysis of Prostate-Specific Antigen (PSA) response to this compound in xenograft models were not identified. Research abstracts and clinical trial information for this compound (also known as PRL-02) primarily focus on pharmacokinetics, testosterone suppression, and findings from studies in non-human primates and human clinical trials. While studies on the comparator drug, abiraterone acetate (B1210297), have documented PSA responses in xenograft models, this data is not directly applicable to the decanoate ester.
Long-Acting Depot Formulations in Non-Human Primates
Preclinical research has been conducted on this compound (AD), formulated as a long-acting intramuscular (IM) depot injection (PRL-02), in non-human primates to evaluate its pharmacokinetic and pharmacodynamic profile in comparison to oral abiraterone acetate (AA).
In a key pharmacology study, sexually mature male cynomolgus monkeys were first chemically castrated using a Lupron depot, which resulted in an initial 72% decrease in plasma testosterone from intact levels. Following this, the monkeys were treated with either a single oral dose of abiraterone acetate or a single intramuscular injection of this compound to assess the extent of further testosterone suppression.
The study revealed that a single IM injection of this compound was highly effective, with all dose levels demonstrating a profound and sustained reduction in plasma testosterone for 14 weeks, the final timepoint measured in the study. Notably, the testosterone suppression achieved with this compound was comparable to or greater than that observed with oral abiraterone acetate. Despite this potent and durable pharmacodynamic effect, the resulting plasma concentrations of the active metabolite, abiraterone, were significantly lower (Cmax, AUC, Cmin) than those associated with steady-state clinical levels from oral AA.
These findings suggest that the long-acting depot formulation of this compound allows for continuous and effective inhibition of CYP17, leading to profound testosterone suppression, while maintaining lower and less variable systemic exposure to abiraterone compared to the daily oral acetate prodrug.
Table 1: Comparative Efficacy of Single-Dose this compound (IM) vs. Abiraterone Acetate (Oral) in Castrated Cynomolgus Monkeys
| Parameter | Abiraterone Acetate (Oral) | This compound (IM) |
| Maximum Testosterone Reduction | 98.6% decrease from castrate baseline | 99.7% decrease from castrate baseline |
| Duration of Testosterone Suppression | Not specified as sustained | Sustained for 14 weeks (last timepoint) |
| Resulting Abiraterone Plasma Exposure | High peak concentrations | Significantly lower plasma concentrations |
Data sourced from a preclinical pharmacology study in a castrate monkey model.
Xenograft Model Efficacy Studies
The preclinical efficacy of this compound has been evaluated in rodent models, providing insight into its activity and duration of action as a long-acting depot formulation. In non-clinical studies, the formulation, known as PRL-02, was found to deliver high and durable concentrations of both the prodrug (this compound) and the active metabolite (abiraterone) to key target tissues, including the adrenal glands, lymph nodes, and bone.
A study in intact male rats was conducted to compare the pharmacological activity of a single intramuscular (IM) depot injection of PRL-02 with daily oral administration of abiraterone acetate (AA). The results indicated that a single injection of PRL-02 was as effective as seven or fourteen consecutive daily doses of oral AA in blocking testicular CYP17 enzyme activity. This effective enzyme inhibition resulted in a durable and significant reduction in plasma testosterone levels in the rats treated with the long-acting formulation.
The pharmacological activity and the distribution of abiraterone to both plasma and tissues from the IM PRL-02 injection in the rat model suggest the potential for an improved therapeutic index compared to daily oral abiraterone acetate. These preclinical efficacy findings in rodent models, along with data from non-human primate studies, supported the further clinical development of this compound as a long-acting intramuscular injection for patients with advanced prostate cancer.
Table 2: Preclinical Efficacy Findings for this compound (PRL-02) in Rodent Models
| Feature | Finding | Model System |
| **Target |
Mechanisms of Resistance to Androgen Deprivation Therapies and Prodrug Efficacy
Androgen Receptor (AR) Pathway Reactivation Research
A primary driver of resistance to ADT is the reactivation of the AR signaling pathway. nih.govnih.gov Even in a castrate environment, the AR can be reactivated through various mechanisms, rendering initial therapies ineffective.
Intratumoral Androgen Synthesis Upregulation
Prostate cancer cells can develop the ability to synthesize their own androgens, thereby fueling AR activity. bioscientifica.comnih.gov While ADT effectively reduces testicular androgen production, it does not completely eliminate androgens from the tumor microenvironment. oncotarget.com Adrenal androgens can serve as precursors for the intratumoral synthesis of more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). bioscientifica.comoncotarget.com
Research has shown that CRPC cells often upregulate the expression of enzymes involved in steroidogenesis. nih.govnih.gov One key enzyme is CYP17A1, which is a target for drugs like abiraterone (B193195). bioscientifica.comnih.gov However, resistance to CYP17A1 inhibitors can emerge through the increased intratumoral expression of CYP17A1 itself, creating a feedback loop that sustains androgen synthesis. nih.gov Studies have also highlighted the role of other enzymes, such as AKR1C3 and HSD17B3, which are overexpressed in abiraterone-treated prostate cancer cells and facilitate the conversion of weaker androgens to more potent forms. nih.gov Furthermore, de novo synthesis of androgens from cholesterol within the tumor has been identified as another significant mechanism of resistance. oncotarget.comnih.gov
The development of abiraterone decanoate (B1226879), a long-acting intramuscular prodrug of abiraterone, aims to provide more consistent and sustained inhibition of CYP17A1. ascopubs.orgascopubs.org Preclinical studies in rat models have shown that a single injection of abiraterone decanoate can effectively block testicular CYP17 enzyme activity and lead to a durable reduction in plasma testosterone levels. ascopubs.org
Androgen Receptor Gene Alterations (Mutations, Amplifications)
Genetic alterations in the AR gene are a common feature of CRPC and a significant mechanism of resistance. aacrjournals.orgnih.gov These alterations can include gene amplification, which leads to the overexpression of the AR protein. bioscientifica.comnih.gov This hypersensitizes cancer cells to even the low levels of androgens present in a castrate environment. bioscientifica.com AR amplification is detected in up to 50% of CRPC cases and has been associated with resistance to therapies like enzalutamide (B1683756) and abiraterone acetate (B1210297). bioscientifica.comnih.gov
Point mutations in the AR gene, particularly in the ligand-binding domain (LBD), can also confer resistance. nih.govbioscientifica.com These mutations can broaden the range of ligands that can activate the receptor, sometimes even allowing antiandrogens to act as agonists. amegroups.orgbioscientifica.comoaepublish.com Some of the frequently identified hot-spot mutations include L702H, T878A, and F877L. nih.govbioscientifica.com The presence of these mutations can significantly impact the efficacy of AR-targeted therapies. bioscientifica.com
| AR Alteration | Frequency in CRPC Patients | Associated Resistance | Reference |
|---|---|---|---|
| AR Gene Amplification | Up to 50% | Enzalutamide, Abiraterone Acetate | bioscientifica.comnih.gov |
| AR Mutations (in LBD) | 10-20% | Second-generation antiandrogens | bioscientifica.com |
| AR-V7 Expression | Frequently detected after ADT | Endocrine therapies | ascopubs.org |
Androgen Receptor Splice Variant Expression (e.g., AR-V7)
The expression of constitutively active AR splice variants (AR-Vs) is another critical mechanism of resistance. nih.govpnas.org These variants typically lack the LBD, making them insensitive to traditional antiandrogens that target this domain. nih.gov The most well-characterized of these is AR-V7. nih.govpnas.org
AR-V7 can activate the AR transcriptional program in the absence of androgens, driving tumor growth and progression. pnas.org Its expression is often upregulated in response to androgen deprivation and is associated with a poor prognosis. pnas.orgnih.gov Studies have shown that AR-V7 is rarely expressed in primary prostate cancer but is frequently detected after ADT, with a further increase following treatment with abiraterone or enzalutamide. ascopubs.org The presence of AR-V7 in circulating tumor cells has been linked to resistance to these newer hormonal agents. amegroups.org
Alternative Steroid Receptor Activation
In some cases of CRPC, resistance is driven by the activation of alternative signaling pathways that can bypass the need for AR signaling. nih.gov Among these are the activation of other steroid hormone receptors.
Glucocorticoid Receptor Activation Mechanisms
The glucocorticoid receptor (GR) has emerged as a key player in resistance to AR-targeted therapies. escholarship.orgaacrjournals.orgnih.gov The GR and AR share some transcriptional targets, and GR activation can promote cell survival and diminish the effects of AR antagonists. escholarship.org
Studies have shown that GR expression is often increased in prostate cancer cells following long-term treatment with abiraterone or enzalutamide. aacrjournals.org This upregulation appears to be a common mechanism for cells to bypass AR blockade. aacrjournals.org The activation of GR can lead to the expression of anti-apoptotic genes, contributing to tumor cell viability. escholarship.org Interestingly, there is evidence of a negative regulatory relationship between AR and GR, where active AR signaling suppresses GR expression. smartscitech.com Therefore, when AR is effectively inhibited, the resulting increase in GR expression can provide an escape route for the cancer cells. smartscitech.comnih.gov
Progesterone (B1679170) Receptor Activation Mechanisms
The role of the progesterone receptor (PR) in prostate cancer is complex and not as well-defined as that of the GR. nih.govhealthunlocked.com There are two main isoforms of PR, PRA and PRB, and their balance may influence disease progression. nih.gov Some studies suggest that PR can have a growth-inhibitory effect on the prostate epithelium. nih.gov
However, there is also evidence that PR can be activated in a ligand-independent manner through crosstalk with growth factor signaling pathways like PI3K/AKT. nih.gov Furthermore, progesterone itself can be a precursor for the de novo synthesis of androgens, which can then activate mutant forms of the AR. nih.gov The expression of PR has been observed to be higher in metastatic lesions compared to primary tumors, suggesting a potential role in advanced disease. healthunlocked.com
Alterations in Steroidogenesis Enzyme Expression
Resistance to abiraterone, an inhibitor of the CYP17A1 enzyme, can emerge from adaptations in the steroidogenic pathways that allow cancer cells to maintain androgen synthesis. nih.govmdpi.com The tumor microenvironment can upregulate key enzymes involved in the conversion of adrenal precursors or cholesterol into potent androgens like testosterone and dihydrotestosterone (DHT). nih.govcanjurol.com This circumvents the blockade imposed by abiraterone, leading to disease progression. Studies have shown that upon treatment with abiraterone, there is an alteration in the expression of various genes encoding for steroidogenic enzymes. nih.gov
The primary target of abiraterone is CYP17A1, a crucial enzyme in the androgen biosynthesis pathway. nih.govcanjurol.com A primary mechanism of resistance involves the upregulation or overexpression of the CYP17A1 gene itself. mdpi.comhematologyandoncology.net Increased expression of the CYP17A1 enzyme can lead to the resumption of intratumoral androgen synthesis, thereby diminishing the drug's effectiveness. nih.gov Preclinical studies using xenograft models of castration-resistant prostate cancer (CRPC) have demonstrated that resistance to abiraterone is associated with an upregulation of CYP17A1 transcripts. nih.govunito.it This suggests that the therapeutic pressure exerted by abiraterone selects for cancer cells capable of reactivating this pathway. nih.gov
While overexpression is a key factor, research into CYP17A1 gene mutations as a resistance mechanism is also an area of investigation. mdpi.com However, upregulation of the enzyme appears to be a more commonly cited mechanism for acquired resistance. nih.govmdpi.comnih.gov The inhibition of CYP17A1 by abiraterone leads to an accumulation of upstream steroid precursors, such as pregnenolone (B344588) and progesterone, which in some contexts, can activate the androgen receptor, representing a bypass mechanism of resistance. nih.gov
Beyond CYP17A1, other enzymes in the steroidogenesis pathway play a critical role in mediating resistance to abiraterone.
AKR1C3 (Aldo-Keto Reductase Family 1 Member C3): This enzyme is pivotal in converting weaker androgens like androstenedione (B190577) into the potent androgen testosterone. nih.govresearchgate.net Overexpression of AKR1C3 is a significant mechanism of resistance to abiraterone. nih.govnih.gov Elevated AKR1C3 levels increase the synthesis of intracrine androgens, enhance AR signaling, and can confer resistance to both abiraterone and other AR-targeted agents like enzalutamide. nih.govnih.gov Studies have shown that AKR1C3 is overexpressed in abiraterone-resistant prostate cancer cells and that its inhibition can re-sensitize these cells to treatment. nih.gov Furthermore, AKR1C3 can stabilize the constitutively active AR splice variant AR-V7, further promoting treatment resistance. nih.govnih.gov
HSD17B3 (Hydroxysteroid 17-beta Dehydrogenase 3): This enzyme is involved in the conversion of androstenedione to testosterone. nih.gov Upregulation of HSD17B3 has been observed in animal models where tumors relapse after abiraterone treatment, indicating its role in restoring intratumoral androgen production. unito.it Abiraterone itself has also been shown to inhibit 3β-hydroxysteroid dehydrogenase (3βHSD), the enzyme that converts dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. asco.orgnih.gov Polymorphisms in the related gene HSD3B1 have been associated with outcomes after abiraterone treatment. nih.gov
SRD5A2 (Steroid 5-alpha Reductase 2): This enzyme converts testosterone into dihydrotestosterone (DHT), the most potent androgen. nih.govresearchgate.net The 5α-reduction of abiraterone's active metabolite, D4A, is facilitated by SRD5A1 and SRD5A2. prostatecancertopics.com Genetic variations in the SRD5A2 gene have been associated with the risk of treatment failure with abiraterone. nih.govresearchgate.net Specifically, the CC allele of a common polymorphism was linked to a lower risk of treatment failure compared to other genotypes. nih.gov Furthermore, methylation of the SRD5A2 promoter region has been identified as a potential predictor of better outcomes for CRPC patients undergoing androgen deprivation therapy. nih.gov
Cross-Resistance Mechanisms with Other Androgen Receptor Pathway Inhibitors
There is significant evidence of cross-resistance between abiraterone and other second-generation androgen receptor pathway inhibitors, such as enzalutamide. nih.govmdpi.com Patients who progress on one agent often show limited or short-lived responses to the other, suggesting common underlying resistance mechanisms. nih.gov
Several overlapping mechanisms contribute to this phenomenon:
Androgen Receptor (AR) Upregulation: Increased expression of the full-length AR gene or protein is a common resistance mechanism for both drugs. mdpi.comhematologyandoncology.net
AR Splice Variants: The emergence of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain targeted by enzalutamide, is a major driver of resistance to both abiraterone and enzalutamide. nih.govmdpi.comnih.govhematologyandoncology.net
Shared Steroidogenesis Pathways: As discussed, enzymes like AKR1C3 are implicated in resistance to both abiraterone and enzalutamide. nih.gov The AKR1C3/AR-V7 axis, in particular, has been shown to confer cross-resistance among multiple next-generation anti-androgen drugs. nih.gov
AR Transcriptional Reactivation: Cellular models demonstrate that resistance to androgen deprivation therapy can induce cross-resistance to both abiraterone and enzalutamide through the reactivation of AR transcriptional activity, often accompanied by overexpression of the full-length AR. mdpi.comresearchgate.net
Development of Strategies to Overcome Resistance
Researchers are actively investigating numerous strategies to overcome or circumvent resistance to abiraterone and other androgen deprivation therapies.
Targeting Resistance Enzymes: One approach is to directly inhibit the enzymes that are upregulated in resistant tumors. For instance, the non-steroidal anti-inflammatory drug indomethacin (B1671933) has been shown to inhibit AKR1C3 activity, and its use in combination with abiraterone has demonstrated the potential to overcome resistance in preclinical models. nih.gov Similarly, the dual 5α-reductase inhibitor dutasteride (B1684494) can block the metabolism of abiraterone's active metabolite, D4A, into less active forms, potentially enhancing its anti-tumor effect. prostatecancertopics.com
Combination Therapies: Combining abiraterone with other agents is a promising strategy. nih.gov
Combination with AR Antagonists: The biological rationale for combining abiraterone with potent AR antagonists like enzalutamide is to achieve a more complete blockade of the AR signaling pathway. nih.govunito.itnih.gov Clinical trials have explored this combination. nih.gov
Combination with PARP Inhibitors: For patients with mutations in DNA repair genes (like BRCA1/2), combining abiraterone with PARP inhibitors such as olaparib (B1684210) or niraparib (B1663559) has shown improved outcomes. nih.govyoutube.com
Combination with Other Agents: Preclinical and early clinical studies have investigated combining abiraterone with drugs like niclosamide, which can reduce AR-V7 expression, or metformin, which can inhibit autophagy, a process linked to treatment resistance. nih.gov
Novel Therapeutic Approaches:
Bipolar Androgen Therapy (BAT): This strategy involves administering supraphysiologic levels of testosterone to shock the cancer cells. Interestingly, a phase II study suggested that rechallenging with abiraterone or enzalutamide after BAT could re-induce responses in some patients. nih.gov
Alternative Dosing Strategies: Research into alternative dosing of abiraterone, potentially by administering it with food to increase exposure, has been considered as a way to potentially inhibit secondary targets like 3βHSD more effectively. asco.orgurologytimes.com
Development of Novel Prodrugs: The development of long-acting injectable prodrugs like this compound (PRL-02) aims to provide more consistent and sustained drug levels compared to daily oral administration. ascopubs.orgascopubs.org This could potentially improve efficacy and alter resistance development by maintaining lower peak concentrations and higher trough concentrations, ensuring more consistent CYP17 inhibition. ascopubs.org
Research Findings on Resistance Mechanisms
| Finding | Key Enzyme/Pathway | Implication for Resistance | References |
| Upregulation of CYP17A1 transcripts in tumors | CYP17A1 | Reactivation of androgen synthesis, leading to abiraterone resistance. | nih.govnih.govunito.it |
| Overexpression of AKR1C3 in resistant cells | AKR1C3 | Increased intracrine androgen levels and enhanced AR signaling. | nih.govnih.gov |
| AKR1C3 stabilization of AR-V7 | AKR1C3 / AR-V7 | Promotes resistance to both abiraterone and enzalutamide (cross-resistance). | nih.govnih.gov |
| Genetic polymorphisms in SRD5A2 | SRD5A2 | Associated with risk of treatment failure with abiraterone. | nih.govresearchgate.net |
| Emergence of AR splice variants (e.g., AR-V7) | Androgen Receptor | Confers ligand-independent AR activation, bypassing drug action. | nih.govmdpi.comhematologyandoncology.net |
| Inhibition of AKR1C3 by Indomethacin | AKR1C3 | Re-sensitizes resistant cells to abiraterone in preclinical models. | nih.gov |
Future Directions in Abiraterone Decanoate Research
Novel Formulations and Advanced Delivery Systems Research
The development of abiraterone (B193195) decanoate (B1226879) itself represents a significant step in advanced delivery systems. As a long-acting intramuscular depot injection, it is designed to provide a controlled and sustained release of abiraterone over an extended period. asco.orggoogle.comascopubs.org This approach aims to overcome some of the limitations associated with the oral administration of its predecessor, abiraterone acetate (B1210297), such as high peak plasma concentrations that can be linked to adverse effects and low trough levels that may lead to inadequate efficacy. asco.orgascopubs.orgresearchgate.net
Research in this area is focused on the continued development and refinement of this long-acting formulation. One such formulation, known as PRL-02, has been engineered for optimal uptake through the lymphatic system. globenewswire.comfirstwordpharma.com This strategy is intended to allow for the precise release of abiraterone to continuously inhibit the CYP17 lyase enzyme over a three-month period, potentially minimizing the risk of tumor breakthrough. firstwordpharma.com
Key goals of this research include:
Enhanced Bioavailability: Ensuring a more consistent and predictable absorption of abiraterone compared to oral administration. google.com
Sustained Therapeutic Levels: Maintaining effective plasma concentrations of abiraterone to provide continuous inhibition of androgen synthesis. google.com
Improved Safety Profile: Reducing the peak-related side effects observed with oral formulations. ascopubs.orgresearchgate.net
Preclinical studies in castrated cynomolgus monkeys have demonstrated that a single intramuscular injection of abiraterone decanoate can suppress testosterone (B1683101) to a similar or greater extent than single oral doses of abiraterone acetate, but with significantly lower abiraterone exposure. ascopubs.orgresearchgate.net These findings suggest a potentially improved risk-benefit profile for the long-acting formulation. ascopubs.orgresearchgate.net
Table 1: Comparison of this compound and Abiraterone Acetate in Preclinical Models
| Feature | This compound (Intramuscular) | Abiraterone Acetate (Oral) | Reference |
| Administration | Single depot injection | Daily oral tablets | asco.orgascopubs.org |
| Testosterone Suppression | Durable and profound | Requires daily dosing for sustained effect | ascopubs.orgresearchgate.net |
| Abiraterone Exposure | Lower and less variable | High peak and low trough concentrations | asco.orgascopubs.org |
| Potential Advantage | Improved risk-benefit profile, convenience | Established standard of care | ascopubs.orgresearchgate.net |
Combination Therapy Research in Preclinical Models
The potential for combining this compound with other therapeutic agents is an active area of preclinical investigation. The sustained and steady release of abiraterone from the depot formulation may provide a stable hormonal environment, making it an ideal backbone for combination therapies.
Research is exploring combinations with:
Glucocorticoids: Studies in castrate monkeys have evaluated the co-administration of this compound with dexamethasone (B1670325) or methylprednisolone (B1676475) acetate. The addition of a glucocorticoid further reduced testosterone levels in all this compound dose groups. ascopubs.orgresearchgate.net
Other Anti-Cancer Agents: While specific preclinical studies combining this compound with other cytotoxic or targeted agents are not yet widely published, the precedent set by abiraterone acetate suggests this is a logical next step. For instance, methods for treating cancer by co-administering abiraterone acetate with agents like mitoxantrone, paclitaxel, or docetaxel (B913) have been explored. google.com A clinical case has also highlighted the potential of combining abiraterone with trastuzumab deruxtecan (B607063) in HER2-expressing metastatic castration-resistant prostate cancer (mCRPC). larvol.com
The rationale for these combination studies is to target multiple pathways involved in prostate cancer progression and to potentially overcome resistance mechanisms.
Investigative Research into Predictive Biomarkers
Identifying patients who are most likely to benefit from this compound is a critical goal of ongoing research. The development of predictive biomarkers could help to personalize treatment and improve outcomes.
Areas of investigation include:
Androgen Receptor (AR) and its Variants: The expression of AR splice variants, such as AR-V7, is a known mechanism of resistance to therapies like abiraterone. asco.org Future research will likely focus on whether the sustained exposure provided by this compound can overcome certain resistance mechanisms or if specific AR profiles can predict response.
Genomic and Molecular Profiling: Integrative clinico-genomic studies are being explored to identify less common molecular alterations in metastatic prostate cancer that could serve as predictive or resistance biomarkers. asco.org
Circulating Tumor Cells (CTCs): CTCs are being investigated as biomarkers for early cancer detection, prognostication, and monitoring treatment response. researchgate.net Their utility in predicting response to this compound is an area of potential future research.
Lipidomic Profiling: Research is emerging on the use of lipidomic profiling as a potential biomarker for prostate cancer diagnosis and response to treatment. asco.org
A phase 1/2a study of PRL-02 (this compound) is assessing its effects in patients with advanced prostate cancer, including those previously treated with enzalutamide (B1683756), which will provide valuable data for biomarker analysis. asco.orgascopubs.org
Elucidation of Unexplored Resistance Pathways
Despite the efficacy of androgen receptor-targeted therapies, the development of resistance is a significant clinical challenge. Research into resistance pathways is crucial for developing subsequent lines of therapy and for understanding how to optimize the use of this compound.
Future research in this area will likely focus on:
Bypass Signaling Pathways: Resistance to androgen deprivation therapy and novel hormonal agents can be associated with the activation of bypass signaling pathways that are independent of the androgen receptor. larvol.com
CYP17 Lyase vs. Hydroxylase Inhibition: PRL-02 is designed for preferential inhibition of CYP17 lyase over CYP17 hydroxylase. asco.orgfirstwordpharma.com This selectivity may prevent the mineralocorticoid excess seen with less selective inhibitors and is a key area of ongoing investigation. firstwordpharma.com
Understanding these and other as-yet-unidentified resistance mechanisms will be critical to positioning this compound effectively in the treatment landscape of advanced prostate cancer.
Q & A
Q. How to resolve discrepancies between preclinical CYP17 inhibition data and clinical androgen suppression outcomes?
- Methodological Answer: Perform interspecies comparative pharmacokinetics to identify metabolic differences (e.g., esterase activity in humans vs. rodents). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical findings. Validate with translational studies measuring intratumoral androgen levels in patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
